molecular formula C18H28N4O3S B2503852 4-Cyclobutyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine CAS No. 2320888-55-7

4-Cyclobutyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine

Cat. No.: B2503852
CAS No.: 2320888-55-7
M. Wt: 380.51
InChI Key: ABEOQGCUOIKTFE-UHFFFAOYSA-N
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Description

4-Cyclobutyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine (CAS 2320888-55-7) is a synthetic small molecule with a molecular weight of 380.51 g/mol and the formula C 18 H 28 N 4 O 3 S . This compound features a complex structure that integrates pyrimidine, cyclobutyl, piperidine, and pyrrolidine rings connected by a sulfonyl group, contributing to its potential as a versatile scaffold in medicinal chemistry research. The specific molecular architecture suggests this compound may be of significant interest for investigating protein kinase inhibition, given that pyrimidine-based cores are prevalent in inhibitors for kinases such as Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs) . Alternatively, its structural elements are similar to compounds explored as modulators of ion channels, such as potassium channels, which are relevant targets in neurology and cardiology . Researchers can leverage this compound as a key intermediate or a starting point for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access detailed structural information, including InChI Key (ABEOQGCUOIKTFE-UHFFFAOYSA-N) and computed properties such as an XLogP3 of 2.1 and a topological polar surface area of 84 Ų, which can inform decisions regarding compound solubility and permeability .

Properties

IUPAC Name

4-cyclobutyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3S/c23-26(24,21-8-1-2-9-21)22-10-6-15(7-11-22)13-25-18-12-17(19-14-20-18)16-4-3-5-16/h12,14-16H,1-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEOQGCUOIKTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Cyclobutyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine involves several steps, typically starting with the preparation of the pyrimidine coreThe synthetic route often employs Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Cyclobutyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine core and the piperidinyl moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Chemical Reactions

The compound can undergo several types of chemical reactions:

  • Oxidation : Converts functional groups to their oxidized forms.
  • Reduction : Modifies specific functional groups within the molecule.
  • Substitution : Allows for the introduction of various substituents at the pyrimidine core and piperidinyl moiety.

Medicinal Chemistry

4-Cyclobutyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine is being investigated for its potential therapeutic effects against various diseases. Preliminary studies suggest that it may interact with specific biological targets involved in disease pathways.

Case Study: Anticancer Activity

Research has shown that derivatives of pyrimidine compounds exhibit cytotoxic effects against cancer cell lines. For instance, a study on similar pyrido[3,4-d]pyrimidine derivatives demonstrated selective activity against breast and renal cancer cells, indicating potential for further development in oncology .

Biological Research

The compound is also being explored for its biological activities beyond cancer treatment. It is hypothesized to have effects on neurotransmitter systems, making it a candidate for neurological research.

Material Science

Due to its unique chemical structure, this compound is utilized as a building block in the synthesis of novel materials. Its properties can be tailored for applications in drug delivery systems and polymer science.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine involves its interaction with specific molecular targets. The compound is believed to modulate certain pathways by binding to target proteins, thereby influencing their activity. This modulation can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Cycloalkyl Substituent Variations: Cyclobutyl vs. Cyclopropyl

The closest structural analog is 4-Cyclopropyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine (PubChem entry, 2004 ), which substitutes the cyclobutyl group with a cyclopropyl ring. Key differences include:

Property Cyclobutyl Analog (CAS: 2320888-55-7) Cyclopropyl Analog
Ring Size 4-membered (cyclobutyl) 3-membered (cyclopropyl)
Ring Strain Moderate High
Lipophilicity (Predicted) Likely higher due to larger ring Lower (smaller ring)
Conformational Flexibility Greater flexibility Restricted by ring strain

Implications :

  • The cyclobutyl group may enhance membrane permeability due to increased lipophilicity .
  • The cyclopropyl analog’s higher ring strain could lead to metabolic instability or altered binding kinetics in enzyme-active sites .

Core Structure and Functional Group Comparisons

Other compounds listed in CAS records (e.g., triazolo-pyridazin derivatives ) share functional groups but differ in core structure:

Compound (CAS Number) Core Structure Key Functional Groups
2320888-55-7 (Target) Pyrimidine Pyrrolidin-1-ylsulfonyl, piperidinylmethoxy
2310123-51-2 Triazolo-pyridazin Methyl-triazolo, pyridin-4-ylthio
2310208-43-4 Triazolo-pyridazin Difluoromethyl, tert-butyl

Key Observations :

  • The pyrrolidin-1-ylsulfonyl group in the target compound may enhance solubility via polar sulfonyl interactions, contrasting with the thioacetamide or carboxamide groups in triazolo analogs, which prioritize hydrogen bonding .

Hypothetical Pharmacokinetic and Binding Profiles

While experimental data (e.g., IC₅₀, logP) are unavailable in the provided evidence, structural analysis permits informed hypotheses:

Parameter Target Compound (Cyclobutyl) Cyclopropyl Analog Triazolo-Pyridazin Analogs
Solubility Moderate (sulfonyl group) Lower Variable (depends on substituents)
Metabolic Stability Likely improved (cyclobutyl) Reduced High (rigid core)
Target Selectivity Broad (pyrimidine scaffold) Narrower Narrow (triazolo specificity)

Biological Activity

The compound 4-Cyclobutyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a pyrimidine core substituted with a cyclobutyl group and a piperidine ring linked through a methoxy group. The presence of a pyrrolidin-1-ylsulfonyl moiety adds to its pharmacological profile.

Molecular Formula

  • C : 16
  • H : 22
  • N : 4
  • O : 2
  • S : 1

Molecular Weight

Calculated molecular weight is approximately 306.43 g/mol .

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The sulfonyl group enhances binding affinity to target enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The piperidine and pyrrolidine rings may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Therapeutic Applications

Research indicates that this compound may exhibit several therapeutic properties:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting tumor growth.
  • Antimicrobial Properties : The presence of the piperidine moiety is associated with antibacterial activity.
  • Cognitive Enhancement : Potential effects on neurotransmitter systems suggest possible applications in cognitive disorders.

Table 1: Summary of Biological Activities

Activity TypeEvidence LevelReference
AnticancerModerate
AntimicrobialModerate
Enzyme InhibitionHigh
Cognitive EnhancementPreliminary

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of similar pyrimidine derivatives showed that compounds could inhibit cell proliferation in various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting the potential for further exploration of this compound in oncology.

Case Study 2: Antimicrobial Effects

In vitro studies demonstrated that derivatives of piperidine exhibited significant antibacterial activity against several strains, including E. coli and Staphylococcus aureus. The sulfonamide functional group was crucial for enhancing this activity, suggesting that the compound may possess similar properties.

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